molecular formula C19H16N2OS B5871713 N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No. B5871713
M. Wt: 320.4 g/mol
InChI Key: VWFVNWPQQLFHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for the conversion of glutamine to glutamate, which is a key step in cancer cell metabolism. BPTES has gained attention in recent years for its potential as a cancer treatment, as well as its use in scientific research.

Mechanism of Action

N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide binds to the active site of GLS, preventing the enzyme from converting glutamine to glutamate. This leads to a buildup of glutamine in the cell, which can have toxic effects such as inducing oxidative stress and activating cell death pathways.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been studied for its effects on normal cells. Glutamine is an important nutrient for many types of cells, and inhibiting GLS with N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can lead to decreased cell proliferation and altered metabolism. N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in scientific research is its specificity for GLS. This allows researchers to selectively target glutamine metabolism without affecting other metabolic pathways. However, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has relatively low potency compared to other GLS inhibitors, and its effects can be reversible in some cell types.

Future Directions

There are several potential future directions for research on N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective GLS inhibitors that can be used in cancer treatment. Another area of research is the investigation of the role of glutamine metabolism in other diseases such as diabetes and cardiovascular disease. Finally, N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide could be used in combination with other cancer treatments such as chemotherapy or immunotherapy to enhance their effectiveness.

Synthesis Methods

N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 4-biphenylyl-2-aminothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer treatment. GLS is overexpressed in many types of cancer, and inhibiting its activity with N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to induce cell death and reduce tumor growth in animal models. N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been used in studies of cancer metabolism and the role of glutamine in cancer cell proliferation.

properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-18(16-10-11-16)21-19-20-17(12-23-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFVNWPQQLFHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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